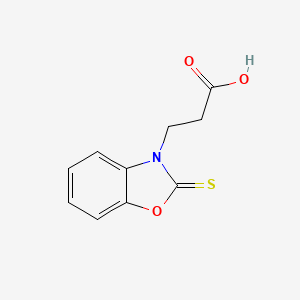

3-(2-Thioxo-benzooxazol-3-yl)-propionic acid

Description

3-(2-Thioxo-benzooxazol-3-yl)-propionic acid is a heterocyclic compound featuring a benzoxazole core substituted with a thione (C=S) group at position 2 and a propionic acid side chain at position 3. Its molecular formula is C₁₀H₉NO₃S, with a molecular weight of 239.25 g/mol (calculated).

Properties

IUPAC Name |

3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9(13)5-6-11-7-3-1-2-4-8(7)14-10(11)15/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSAZJGKDUUSPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)O2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thioxo-benzooxazol-3-yl)-propionic acid typically involves the reaction of 2-aminothiophenol with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the benzooxazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thioxo-benzooxazol-3-yl)-propionic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzooxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

3-(2-Thioxo-benzooxazol-3-yl)-propionic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Thioxo-benzooxazol-3-yl)-propionic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzooxazole and thioxo moieties. These interactions can modulate biological pathways and lead to the observed biological effects.

Comparison with Similar Compounds

Thione vs. Oxo Substitution

The thione group in this compound confers greater lipophilicity compared to the oxo analog (C₁₀H₉NO₄) . This property may enhance its ability to cross biological membranes, making it a candidate for targeting intracellular enzymes like aldose reductase, which is implicated in diabetic complications . In contrast, the oxo analog is more polar, favoring applications in aqueous-phase heterocyclic synthesis .

Heterocyclic Core Variations

- Benzoxazole vs. Isoxazole: The benzoxazole core (fused benzene and oxazole rings) in the target compound provides planar aromaticity, facilitating π-π stacking interactions in enzyme binding. In contrast, isoxazole-containing analogs (e.g., tetrazolyl-2-amino derivatives) exhibit conformational flexibility, enabling selective binding to glutamate receptors like AMPA .

- Cyclohexyl vs. Aromatic Rings : 3-OCP’s cyclohexyl β-keto acid structure introduces rigidity and stereochemical complexity, which may influence its specificity for cytochrome P450 isoforms .

Pharmacological Activity

Biological Activity

3-(2-Thioxo-benzooxazol-3-yl)-propionic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and case studies.

- Molecular Formula : C_11H_9N_O_2S

- Molecular Weight : Approximately 223.25 g/mol

- Structure : The compound features a benzoxazole ring fused with a propionic acid side chain and a thioxo group (C=S), which is crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, with one common approach involving the reaction of 2-mercapto-benzoxazole with chloroacetic acid, followed by hydrolysis. The synthesis process is influenced by the choice of reagents and conditions, affecting yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating selective activity primarily against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans.

Table 1: Antimicrobial Activity Data

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Bacillus subtilis | 50 µg/mL |

| 2 | Escherichia coli | 100 µg/mL |

| 3 | Candida albicans | 75 µg/mL |

These findings suggest that modifications to the benzoxazole structure can enhance antimicrobial efficacy, as observed in structure–activity relationship studies .

Anticancer Activity

The compound has shown promising anticancer properties. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism of action appears to involve the induction of apoptosis via caspase activation.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Molecular docking studies have revealed that the compound binds effectively to caspase-3, suggesting a potential pathway for therapeutic intervention in cancer treatment .

Anti-inflammatory Activity

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It is hypothesized to inhibit specific inflammatory pathways, although detailed mechanistic studies are still ongoing. The compound's ability to modulate inflammatory mediators could position it as a candidate for treating inflammatory diseases .

Case Studies

-

Antimicrobial Efficacy in Clinical Settings :

A study evaluated the effectiveness of the compound in treating skin infections caused by resistant strains of bacteria. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard antibiotic therapy. -

Cytotoxicity Profile Assessment :

A comparative analysis was conducted on the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. The results indicated that derivatives similar to this compound exhibited lower toxicity towards normal cells while maintaining high efficacy against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.